PEG7 Chain Length Occupies a Performance Sweet Spot for Linker‑Dependent PROTAC Degradation Potency
Extensive structure–activity relationship (SAR) studies across multiple PROTAC targets demonstrate that linker length directly modulates degradation potency (DC50). A normalized model derived from curated linker SAR data indicates that linear linkers spanning approximately 16–32 atoms frequently yield maximal degradation efficiency, with PEG7 (∼28 atoms) residing within this optimal window [1]. In contrast, shorter linkers (e.g., PEG5, ∼20 atoms) often exhibit reduced activity due to insufficient spatial reach, while longer linkers (e.g., PEG8, ∼32 atoms) can introduce excessive conformational flexibility that destabilizes the ternary complex [1].
| Evidence Dimension | Linker length (approximate atom count) |
|---|---|
| Target Compound Data | Benzyl-PEG7-amine: ∼28 atoms |
| Comparator Or Baseline | Benzyl-PEG5-amine: ∼20 atoms; Benzyl-PEG8-amine: ∼32 atoms |
| Quantified Difference | Difference of +8 atoms vs. PEG5; -4 atoms vs. PEG8 |
| Conditions | Normalized linker length model derived from published PROTAC degradation assays [1] |
Why This Matters
Selecting a linker that falls within the empirically defined ‘optimal length window’ reduces the risk of sub‑optimal degradation efficiency, thereby accelerating PROTAC lead optimization and lowering the cost of failed syntheses.
- [1] Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 8042–8052. doi:10.1021/acs.jmedchem.1c00454 View Source
